![molecular formula C17H6F8N4 B2993539 9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-28-0](/img/structure/B2993539.png)
9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
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Overview
Description
The compound contains a 1,2,4-triazolo[4,3-a][1,8]naphthyridine core, which is a type of heterocyclic compound. Heterocycles are key structures in many pharmaceuticals and biologically active compounds . It also contains a difluorophenyl group and two trifluoromethyl groups. The presence of these fluorine-containing groups could significantly affect the compound’s properties, as fluorine is highly electronegative .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms in the difluorophenyl and trifluoromethyl groups. These groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atoms, as well as the nitrogen atoms in the triazolo and naphthyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the presence of the fluorine-containing groups. For example, it could have a relatively high boiling point due to the strong intermolecular forces associated with the fluorine atoms .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
The compound has been identified as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme plays a crucial role in cancer progression, and its inhibition can be a viable strategy for cancer therapy. The structural similarity to clinical candidates like Savolitinib suggests its promise in this field.
Neuropharmacology: GABA A Modulation
Structures containing the core of this compound have shown activity as GABA A allosteric modulators . This activity is significant in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia, making it a valuable target for drug development.
Polymer Science: Solar Cell Applications
The triazolo[4,3-a][1,8]naphthyridine moiety has been incorporated into polymers used in solar cells . This application takes advantage of the compound’s structural properties to improve the efficiency of solar energy conversion.
Oncology: Anti-Cancer Studies
Derivatives of the compound have been synthesized and shown promising anti-cancer properties . They have been tested for antiproliferative action against human colon cancer cell lines, with some derivatives inducing cell death via the mitochondrial apoptotic pathway.
Anticonvulsant Drug Development
Related trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs . Given the structural similarities, the compound may also hold potential in the development of new anticonvulsant medications.
Enzyme Inhibition: BACE-1 Inhibition
The compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Inhibiting this enzyme is a targeted approach to prevent the progression of Alzheimer’s.
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-(2,5-difluorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F8N4/c18-7-1-3-11(19)9(5-7)15-28-27-13-4-2-8-10(16(20,21)22)6-12(17(23,24)25)26-14(8)29(13)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKGRMGQWTZMHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
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